molecular formula C23H20O5 B2966568 4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate CAS No. 392238-05-0

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate

Cat. No. B2966568
CAS RN: 392238-05-0
M. Wt: 376.408
InChI Key: XROLZADPXJVMSO-UHFFFAOYSA-N
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Description

“4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate” is a chemical compound. It is related to the class of compounds known as phenoxy acetates . These compounds are often used in the synthesis of various pharmaceuticals and other biologically active substances .

Scientific Research Applications

Inhibited Phenol Ionization and Confinement Effects

Research on phenolic compounds like 2-acetylphenol and 4-acetylphenol has demonstrated significant insights into the inhibited ionization of phenols within nanoscale environments, such as reverse micelles. This phenomenon highlights the complex interplay between phenolic compounds and their surrounding media, which can significantly affect their behavior and stability (Silva et al., 2012).

Environmental Degradation and Fate

Studies on alkylphenol ethoxylates (APEOs) and their degradation products have revealed the persistence of phenolic compounds in environmental samples, such as recycled paper sludge and wastewater. This research is critical for understanding the environmental fate and potential impact of phenolic esters, highlighting the need for efficient degradation pathways to mitigate their persistence (Hawrelak et al., 1999).

Biodegradation by Microbial Cultures

Biodegradation studies focusing on compounds like 4-(1-nonyl)phenol have identified specific microbial strains capable of utilizing these phenolic compounds as carbon and energy sources. These findings are pivotal for the development of bioremediation strategies to address the environmental accumulation of phenolic compounds and their derivatives (Corti et al., 1995).

Antimicrobial Activities

Research on derivatives of phenolic compounds has also explored their potential antimicrobial activities. For instance, certain phenolic derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains. This line of research opens up potential applications in developing new antimicrobial agents based on phenolic structures (Chandrashekhar et al., 2013).

Electrochemical and Spectroelectrochemical Studies

Voltammetric and spectroelectrochemical studies on compounds like 4-aminophenol at gold electrodes in different media provide valuable insights into the electrochemical properties of phenolic compounds. These studies are essential for applications in electrochemical sensors and devices, offering a deeper understanding of how phenolic compounds interact at electrode interfaces (Schwarz et al., 2003).

properties

IUPAC Name

(4-acetylphenyl) 2-[4-(4-methylphenoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-16-3-7-20(8-4-16)27-21-13-11-19(12-14-21)26-15-23(25)28-22-9-5-18(6-10-22)17(2)24/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROLZADPXJVMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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